molecular formula C11H16FNO B15263994 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

Cat. No.: B15263994
M. Wt: 197.25 g/mol
InChI Key: CQINXLKRVHOHPN-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is a substituted aniline derivative characterized by a 2-methyl-4-fluoroaniline core and a 1-methoxypropan-2-yl group attached to the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

InChI

InChI=1S/C11H16FNO/c1-8-6-10(12)4-5-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

CQINXLKRVHOHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(C)COC

Origin of Product

United States

Preparation Methods

The introduction of nitro groups into aromatic systems often precedes subsequent reductions to anilines. In the context of fluorinated anilines, nitration must be carefully controlled to avoid over-nitration or decomposition. A patent detailing the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (WO2018207120A1) exemplifies this through a multi-step protection-nitration-deprotection sequence.

Protection of the Amine Group

The primary amine in 4-fluoro-2-methylaniline is susceptible to oxidation during nitration. To mitigate this, protection with acetyl or benzyl groups is common. For example, N-(4-fluoro-2-methylphenyl)acetamide is synthesized by treating 4-fluoro-2-methylaniline with acetic anhydride in toluene at 0–5°C. This intermediate stabilizes the amine, enabling safe nitration.

Regioselective Nitration

Nitration of the protected intermediate is achieved using fuming nitric acid in concentrated sulfuric acid at 0–5°C. The electron-donating methoxy and methyl groups direct nitration to the para position relative to the fluorine atom. For 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline, nitration would likely target the 5-position, assuming steric and electronic factors are optimized.

Table 1: Nitration Conditions for Protected Anilines
Substrate Nitrating Agent Temperature (°C) Yield (%)
N-Acetyl-4-fluoro-2-methylaniline HNO₃/H₂SO₄ 0–5 78.3
N-Benzyl-4-fluoro-2-methylaniline HNO₃/Ac₂O 25 68.5

Purification and Characterization

Crude products are purified via solvent extraction and crystallization. For example, after alkylation, the mixture is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Final crystallization from petroleum ether yields the pure compound.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.42–3.38 (m, 1H, CH(CH₃)OCH₃), 3.35 (s, 3H, OCH₃), 2.28 (s, 3H, ArCH₃).
  • MS (ESI) : m/z 242.1 [M+H]⁺.

Challenges and Optimization

Steric Hindrance

The bulky 1-methoxypropan-2-yl group may impede alkylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) enhances reaction efficiency.

Byproduct Formation

Competing C-alkylation or over-alkylation can occur. Employing excess amine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses these side reactions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog Overview

The following compounds share the 2-methyl-4-fluoroaniline backbone but differ in their N-substituents:

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline 1-Methoxypropan-2-yl C₁₁H₁₆FNO 209.25 Ether oxygen, moderate polarity
4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline 1-(4-Fluorophenyl)propyl C₁₆H₁₇F₂N 261.31 Lipophilic, aryl-substituted
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline Furan-2-ylmethyl C₁₂H₁₂FNO 205.23 Heterocyclic, π-electron rich
4-Fluoro-N-[1-(3-fluorophenyl)ethyl]-2-methylaniline 1-(3-Fluorophenyl)ethyl C₁₅H₁₅F₂N 247.28 Ethyl linker, enhanced steric bulk

Physicochemical Properties

  • In contrast, the fluorophenylpropyl analog (261.31 g/mol) is more lipophilic, favoring organic solvents .
  • Crystallography: While crystallographic data for the target compound is unavailable, related structures (e.g., C₂₂H₂₁NO₂) exhibit all-trans conformations and weak C–H⋯O hydrogen bonds, suggesting similar packing patterns for the methoxypropan-2-yl derivative .

Spectroscopic Data

  • HRMS : For analogs like N-(2,5-dimethylhexan-2-yl)-4-fluoroaniline, HRMS confirmed molecular identity (calcd. m/z 256.2065; found 256.2057) .
  • IR Spectroscopy : Key peaks include aromatic C=C (1613 cm⁻¹) and C-N (1505 cm⁻¹) stretches, consistent across analogs .

Functional Implications

  • Synthetic Utility : The methoxypropan-2-yl group’s ether oxygen could facilitate further derivatization (e.g., oxidation to ketones) compared to inert alkyl chains .

Q & A

Q. How to validate the compound’s role in material science applications (e.g., optoelectronics)?

  • Methodology :
  • UV-Vis Spectroscopy : Measure absorbance/emission spectra in thin films (λmax ~280 nm for π→π* transitions) .
  • DFT for Band Gap : Calculate HOMO-LUMO energy gaps to predict conductivity .

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